molecular formula C17H11Cl2NOS2 B2946301 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299955-28-5

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2946301
CAS No.: 299955-28-5
M. Wt: 380.3
InChI Key: WMIXWMLZVYWEOF-NVNXTCNLSA-N
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Description

The compound (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (2,4-dichlorophenyl)methylidene substituent at position 5, a 4-methylphenyl group at position 3, and a thioxo (sulfanylidene) moiety at position 2. This configuration confers unique electronic and steric properties, influencing its biological activity, crystallinity, and intermolecular interactions .

The presence of electron-withdrawing chlorine atoms on the benzylidene ring in this compound may enhance lipophilicity and binding affinity to hydrophobic targets .

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS2/c1-10-2-6-13(7-3-10)20-16(21)15(23-17(20)22)8-11-4-5-12(18)9-14(11)19/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIXWMLZVYWEOF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidinone core. Below is a comparative analysis:

Compound Name Substituent at Position 5 Substituent at Position 3 Key Properties Reference
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dichlorophenyl 4-Methylphenyl High lipophilicity; potential enhanced cytotoxicity due to Cl groups
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 4-Methylphenyl Increased solubility due to electron-donating methoxy groups; moderate bioactivity
(5Z)-5-[(4-Hydroxyphenyl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Hydroxyphenyl Tetrahydrofuran-2-ylmethyl Enhanced hydrogen-bonding capacity; improved pharmacokinetics
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl Phenyl Lower steric hindrance; moderate DNA-binding affinity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the main compound) increase lipophilicity and may improve membrane permeability .
  • Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce target-binding efficiency.
  • Hydrogen-bonding substituents (e.g., hydroxyl in ) facilitate crystal packing and intermolecular interactions, critical for crystallographic studies .

Crystallographic and Physicochemical Properties

Crystallographic data reveal differences in molecular geometry and packing:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns Reference
This compound Pending Pending Predicted S⋯H interactions due to thioxo group
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one P2₁/c a=8.21, b=14.34, c=12.05, β=106.7° N–H⋯S and C–H⋯π interactions
(5Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one P-1 a=7.52, b=9.85, c=10.02, α=90°, β=110° Strong N–H⋯O and C–H⋯S bonds

Insights :

  • Thioxo group : Facilitates S⋯H hydrogen bonds, stabilizing crystal lattices .
  • Bulky substituents (e.g., tetrahydrofuran in ) disrupt planar stacking, reducing crystallinity.

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